molecular formula C7H11N3O2 B13324337 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid

Cat. No.: B13324337
M. Wt: 169.18 g/mol
InChI Key: KNLKPKIRQCAKJY-UHFFFAOYSA-N
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Description

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is a heterocyclic compound that contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a ligand to stabilize the copper catalyst . The reaction can be carried out in various solvents, including acetonitrile and water, and typically requires temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using more cost-effective and environmentally friendly solvents and catalysts. For example, replacing 1,4-dioxane with acetonitrile and using copper(II) oxide instead of more expensive copper(I) catalysts . The reaction conditions are adjusted to ensure high yield and purity of the product, which is then isolated by crystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Mechanism of Action

The mechanism by which 2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, coordination to metal ions, and π-π stacking interactions . The specific pathways affected depend on the biological context and the particular target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-2H-1,2,3-triazol-4-yl)butanoic acid is unique due to its specific substitution pattern on the triazole ring and the presence of the butanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-10(2)9-6/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

KNLKPKIRQCAKJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NN(N=C1)C)C(=O)O

Origin of Product

United States

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